

Technical Guide: physicochemical Profiling of 4-Ethoxy-3-fluoropyridine Hydrochloride

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Compound of Interest

Compound Name: *4-Ethoxy-3-fluoropyridine hydrochloride*

Cat. No.: *B11909918*

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Executive Summary

4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 924862-33-9) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., c-MET, VEGFR) and other bioactive small molecules. Its structural core combines the electron-withdrawing nature of the 3-fluorine atom with the electron-donating 4-ethoxy group, creating a unique electronic environment that modulates the basicity of the pyridine nitrogen and enhances metabolic stability against oxidative attacks at the 3-position.

This guide provides a comprehensive analysis of its properties, synthetic accessibility, and handling protocols for researchers in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a pyridine ring substituted at the 3-position with a fluorine atom and at the 4-position with an ethoxy group, stabilized as a hydrochloride salt.

Nomenclature and Identifiers

Parameter	Detail
IUPAC Name	4-Ethoxy-3-fluoropyridine hydrochloride
CAS Number	924862-33-9
Molecular Formula	C ₇ H ₈ FNO ^{[1][2]} · HCl
Molecular Weight	177.60 g/mol
Free Base MW	141.14 g/mol
SMILES	CCOC1=C(F)C=NC=C1.Cl
Appearance	White to off-white crystalline solid

Electronic Structure & Reactivity

The 3-fluoro substituent exerts a strong inductive effect (-I), pulling electron density from the ring, which typically deactivates the pyridine nitrogen. However, the 4-ethoxy group acts as a strong resonance donor (+M), pushing electron density back into the ring.

- **Net Effect on Basicity:** The +M effect of the ethoxy group partially counteracts the -I effect of the fluorine. While 3-fluoropyridine is weakly basic (pKa ~3.0), the 4-alkoxy substitution raises the pKa, making the nitrogen moderately basic and capable of forming stable salts (HCl).
- **Metabolic Stability:** The fluorine atom at C3 blocks a common site of metabolic oxidation (P450-mediated), a critical design feature for extending the half-life of drug candidates.

Physicochemical Properties[2][4][6][7][8][9]

Solid-State Properties

Property	Value / Observation	Note
Melting Point	Determination Required	Typical range for similar pyridine HCl salts is 100–150°C. Note: Hygroscopicity may depress MP.
Hygroscopicity	High	HCl salts of electron-rich pyridines are prone to absorbing atmospheric moisture.
Polymorphism	Unknown	No public data on specific polymorphs; assume amorphous content if not recrystallized.

Solution Chemistry

- Solubility:
 - Water: High (>50 mg/mL). The ionic nature of the hydrochloride salt ensures excellent aqueous solubility.
 - DMSO: Soluble (>100 mM). Suitable for biological stock solutions.
 - Methanol/Ethanol: Soluble.
 - Dichloromethane: Low to Moderate (Salt form).
- Acidity (pKa):
 - Predicted pKa (BH⁺): 4.5 – 5.2
 - Causality: The 4-ethoxy group significantly increases electron density at the nitrogen relative to 3-fluoropyridine, shifting the pKa closer to unsubstituted pyridine (5.2).

Partition Coefficient (LogP)

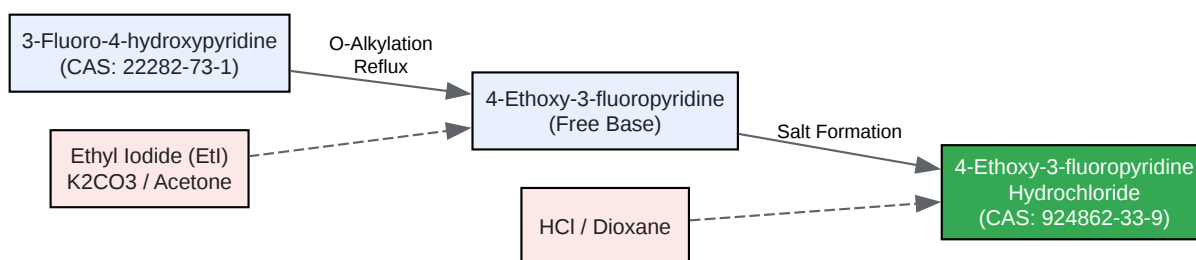
- LogP (Free Base): Predicted ~1.6
- LogD (pH 7.4): ~1.6 (Predominantly neutral at physiological pH).
- Implication: The ethoxy group adds lipophilicity, balancing the polarity of the pyridine nitrogen, aiding in membrane permeability for derived drugs.

Synthetic Routes & Manufacturing[10]

The synthesis of 4-Ethoxy-3-fluoropyridine generally proceeds via nucleophilic aromatic substitution or O-alkylation of the tautomeric pyridone.

Primary Synthetic Pathway

The most robust route involves the O-alkylation of 3-fluoro-4-hydroxypyridine (which exists in equilibrium with 3-fluoro-4-pyridone).



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Figure 1: Synthetic workflow for the production of **4-Ethoxy-3-fluoropyridine Hydrochloride**.

Protocol Validation (Self-Validating Step)

To ensure the reaction occurred at the Oxygen (O-alkylation) rather than the Nitrogen (N-alkylation), NMR validation is required.

- O-Alkylation (Desired): 4-Ethoxy group signals (quartet ~4.2 ppm, triplet ~1.4 ppm) and retention of aromatic pyridine proton signals.

- N-Alkylation (Impurity): Shifts in the ring protons consistent with a pyridone structure; usually distinct shielding patterns compared to the pyridine.

Handling, Safety & Stability

Safety Profile (GHS Classification)

Based on analogous fluorinated pyridine salts, the following hazards are assigned:

- Signal Word:WARNING
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Storage & Stability Protocol

- Hygroscopic Alert: The HCl salt will absorb moisture, leading to "clumping" and potential hydrolysis over extended periods.
- Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
- Desiccation: Keep in a tightly sealed container with desiccants (e.g., Silica gel or P₂O₅).

Analytical Characterization

For quality control (QC), the following spectral features confirm the identity of the compound.

¹H NMR Interpretation (DMSO-d₆)

Proton Position	Chemical Shift (δ)	Multiplicity	Coupling Constants (J)
H-2 (Ortho to F)	~8.4 – 8.6 ppm	Doublet (d)	J ~5-7 Hz (H-F coupling)
H-6 (Ortho to N)	~8.2 – 8.4 ppm	Doublet of Doublets (dd)	J ~5 Hz (H-H), J ~1-2 Hz (H-F)
H-5 (Meta to N)	~7.2 – 7.4 ppm	Doublet of Doublets (dd)	J ~5-7 Hz
OCH ₂ (Ethoxy)	~4.2 ppm	Quartet (q)	J = 7.0 Hz
CH ₃ (Ethoxy)	~1.4 ppm	Triplet (t)	J = 7.0 Hz

Note: The acidic proton (NH⁺) from the HCl salt is typically broad and may appear >10 ppm or exchange with water in the solvent.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI⁺ (Electrospray Ionization, Positive mode).
- Observed Mass:m/z142.1 [M+H]⁺ (Corresponds to the free base C₇H₈FNO).
- Isotope Pattern: The presence of Chlorine (from HCl) is usually not seen in the positive ion parent peak [M+H]⁺ unless the salt cluster is preserved, but the free base mass is the primary identifier.

References

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